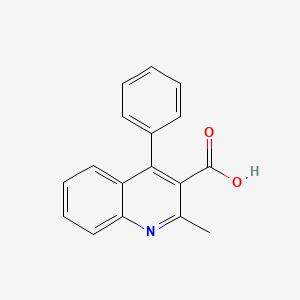

2-Methyl-4-phenylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-phenylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-15(17(19)20)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOVHQRZEWXRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 4 Phenylquinoline 3 Carboxylic Acid and Its Analogs

Classical and Modified Reaction Pathways

Traditional methods for quinoline (B57606) synthesis have been refined over the years to improve yields, selectivity, and substrate scope. These classical reactions remain fundamental in organic synthesis.

Friedländer Cyclocondensation Approaches and Variants

The Friedländer synthesis is a straightforward and widely utilized method for constructing quinoline rings. nih.gov It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganicreactions.orgorganic-chemistry.org The reaction proceeds through an initial condensation followed by a cyclodehydration step. organic-chemistry.org

Two primary mechanisms have been proposed for the Friedländer reaction. The first involves an aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the second carbonyl reactant to form an aldol adduct. This intermediate then undergoes dehydration to form an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes to the quinoline. The second proposed mechanism begins with the formation of a Schiff base, followed by an Aldol-type reaction and subsequent elimination to yield the final quinoline product. wikipedia.org

Variants of the Friedländer synthesis have been developed to improve efficiency and versatility. These include the use of various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org Microwave-assisted methodologies have also been shown to significantly accelerate the reaction, with syntheses being achieved in as little as five minutes in excellent yields when using neat acetic acid as both the solvent and catalyst at elevated temperatures. nih.gov These modern adaptations offer advantages over traditional methods that often require high temperatures or strong acids. nih.gov

For the synthesis of specific analogs, such as 2-methyl-4-styrylquinoline derivatives, the Friedländer reaction between 1-(2-aminophenyl)-3-arylprop-2-en-1-ones (chalcones) and acetone (B3395972) has proven to be a high-yielding approach. nih.gov

Doebner Reaction and its By-products in Synthesis of 2-Methylquinoline-4-carboxylic Acids

The Doebner reaction provides a route to quinoline-4-carboxylic acids through a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgtandfonline.com This method is an alternative to the Pfitzinger reaction. wikipedia.org While it is a simple procedure, the Doebner reaction is often associated with the formation of various by-products, which can result in lower yields of the desired product. tandfonline.combohrium.com

The precise mechanism of the Doebner reaction is not fully understood, with two primary pathways proposed. wikipedia.org One pathway suggests an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization and dehydration. An alternative mechanism proposes the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

A significant by-product in the synthesis of quinoline-4-carboxylic acids via the Doebner reaction is the formation of 2-methylquinoline-4-carboxylic acid derivatives. tandfonline.combohrium.com Research has shown that the order of mixing the reactants is crucial in determining the final product. tandfonline.combohrium.com For instance, if pyruvic acid and an aromatic amine are stirred together in ethanol (B145695), new 2-methylquinoline-4-carboxylic acid derivatives can be synthesized with high purity. bohrium.comtandfonline.com This reaction is particularly effective with aniline derivatives that possess electron-donating groups. bohrium.comtandfonline.com The regioselectivity of this reaction is noteworthy, with ring closure occurring at the position with less steric hindrance. bohrium.comtandfonline.com

| Reactants | Conditions | Product | Key Observation |

| Aniline, Aldehyde, Pyruvic Acid | Standard Doebner conditions | Quinoline-4-carboxylic acid | Formation of by-products is common tandfonline.combohrium.com |

| Pyruvic Acid, Aromatic Amine | Ethanol | 2-Methylquinoline-4-carboxylic acid | High purity, favored by electron-donating groups on aniline bohrium.comtandfonline.com |

Pfitzinger Reaction and Isatin-Based Strategies

The Pfitzinger reaction is a classical method for synthesizing substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction, discovered in the late 19th century, remains a valuable tool in organic synthesis due to the biological significance of the resulting quinoline derivatives. researchgate.net

The mechanism of the Pfitzinger reaction involves the initial hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org Enolizable ketones are particularly effective in this condensation. jocpr.com

Isatin-based strategies have been modified to improve yields and expand the scope of accessible quinoline derivatives. For instance, a modified procedure involves the pre-reaction of isatin with an alkali to open the ring before the addition of the ketone, which has been shown to improve the yield of compounds like 2-methylquinoline-4-carboxylic acid to over 60%. sciencemadness.org Furthermore, the Pfitzinger reaction has been successfully applied to the synthesis of complex, fused quinoline systems. jocpr.com The reaction of N-acyl isatins with a base represents a variation known as the Halberkann variant, which leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Modern advancements have introduced one-pot syntheses of quinoline-4-carboxylic acids and their esters from isatins and N,N-dimethylenaminones, promoted by reagents like trimethylchlorosilane (TMSCl) in alcohols or water. thieme-connect.com This improved Pfitzinger reaction allows for both esterification and cyclization to occur in a single step under mild conditions. thieme-connect.com

| Isatin Reactant | Carbonyl Compound | Conditions | Product |

| Isatin | Acetone | Potassium hydroxide | 2-Methylquinoline-4-carboxylic acid sciencemadness.org |

| N-acyl isatin | Carbonyl compound | Base | 2-Hydroxy-quinoline-4-carboxylic acid wikipedia.org |

| Isatin | Enaminone | Aqueous base | 3-Aroylketone quinoline-4-carboxylic acid researchgate.net |

| Isatin | N,N-dimethylenaminone | TMSCl, Alcohol/Water | Quinoline-4-carboxylic ester/acid thieme-connect.com |

Modern Catalytic Methods in the Synthesis of the Chemical Compound

The development of modern catalytic systems has revolutionized the synthesis of quinolines, offering milder reaction conditions, higher selectivity, and improved yields compared to classical methods.

Metal-Salt Lewis Acid Catalysis and Selectivity Control

Metal salt Lewis acids have emerged as effective catalysts for the Friedländer annulation, providing a means to control the selectivity between the desired Friedländer product and potential non-Friedländer by-products. rsc.orgrsc.org The choice of metal salt can significantly influence the reaction outcome. For example, in the reaction of 2-aminobenzophenone (B122507) with ethyl acetoacetate (B1235776), indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for the selective formation of the Friedländer product. rsc.orgrsc.org

The catalytic potential of various metal salts has been explored, including metal halides, tetrafluoroborates, perchlorates, and triflates. rsc.org Metal tetrafluoroborates, being milder Lewis acids, have also shown high efficiency and selectivity, with zinc tetrafluoroborate (B81430) (Zn(BF₄)₂) providing excellent yields and 100% selectivity for the Friedländer product in certain reactions. rsc.org The effectiveness of the Lewis acid catalyst is crucial in directing the reaction pathway towards the desired quinoline. rsc.org Metal-organic frameworks (MOFs) with Lewis acidic sites, such as MIL-53(Al), have also demonstrated superior catalytic activity in Friedländer synthesis, outperforming other MOFs and highlighting the importance of the Lewis acid centers. ias.ac.in

Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) Catalysis

Cerium(IV) ammonium nitrate (CAN) has been established as an excellent and versatile catalyst for the synthesis of quinoline derivatives under mild conditions. nih.govacs.org It effectively catalyzes the Friedländer reaction, allowing for the synthesis of polysubstituted quinolines in excellent yields while avoiding the harsh acidic or basic conditions traditionally required. nih.govacs.org CAN is also an effective catalyst for the Borsche variation of the Friedländer reaction. nih.govacs.org

Catalytic amounts of aqueous CAN can be used for the efficient synthesis of various heterocyclic compounds, including quinoxalines and 2-methyl-1,2,3,4-tetrahydroquinolines. rsc.orgwikipedia.org The use of CAN in tap water presents a simple, proficient, and environmentally friendly approach to these syntheses. rsc.org This methodology offers economic and environmental advantages due to the use of an inexpensive, non-toxic, and readily available catalyst in an ambient, universal solvent. rsc.org

Nanoparticle-Mediated Syntheses of 2-Aryl-quinoline-4-carboxylic Acids

The integration of nanotechnology in organic synthesis has introduced highly efficient and reusable catalytic systems. Nanoparticle-mediated syntheses of 2-aryl-quinoline-4-carboxylic acids leverage the unique properties of nanocatalysts, such as high surface-area-to-volume ratios and enhanced catalytic activity, to improve reaction rates and yields.

A notable advancement in this area involves the use of ionically tagged magnetic nanoparticles (MNPs). Researchers have designed and synthesized a novel catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, for the preparation of 2-aryl-quinoline-4-carboxylic acid derivatives. acs.orgresearchgate.netnih.gov This catalyst, characterized as spherical nanoscale particles, has proven effective in a multicomponent reaction involving aryl aldehydes, pyruvic acid, and 1-naphthylamine. acs.orgnih.gov The optimal reaction conditions were identified as 10 mg of the catalyst at 80°C under solvent-free conditions, leading to high yields of the desired products in short reaction times (30 minutes). acs.orgnih.gov This method is compatible with a wide range of aromatic aldehydes, including those with electron-withdrawing or electron-releasing substituents. acs.orgnih.gov

Another effective nanomagnetic catalyst, Fe₃O₄@SiO₂@(CH₂)₃NH(CH₂)₂O₂P(OH)₂, with particle sizes under 30 nm, has been developed for the synthesis of benzo-[h]quinoline-4-carboxylic acid derivatives. This catalyst also facilitates the reaction between pyruvic acid, naphthylamine, and benzaldehydes under solvent-free conditions at 80°C, producing high yields (80–89%) in 20–35 minutes. nih.gov The magnetic nature of these Fe₃O₄-based nanoparticles allows for easy separation from the reaction mixture using an external magnet, enabling straightforward recovery and reuse, which is a significant advantage for sustainable chemical processes. researchgate.net

Below is a table summarizing the performance of a nanoparticle catalyst in the synthesis of various 2-aryl-quinoline-4-carboxylic acid derivatives.

| Entry | Aryl Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylbenzaldehyde | 30 | 94 |

| 2 | 4-Chlorobenzaldehyde | 30 | 95 |

| 3 | 4-Nitrobenzaldehyde | 30 | 91 |

| 4 | Benzaldehyde | 35 | 90 |

| 5 | 4-Methoxybenzaldehyde | 35 | 92 |

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

The Doebner reaction is a classic three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. thieme-connect.comiipseries.org Modern adaptations of this reaction employ catalysts to improve efficiency and broaden the substrate scope. For instance, iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)₃] has been demonstrated as an effective catalyst for the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid. researchgate.net This method features high atom economy and requires only a catalytic amount of Fe(OTf)₃ (15 mol%) to achieve high yields in a relatively short period (3 hours). researchgate.net The catalyst can also be recovered and reused with minimal loss of activity. researchgate.net

The Pfitzinger reaction is another fundamental method for synthesizing quinoline-4-carboxylic acids. iipseries.orgnih.gov This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base. nih.govnih.gov It provides a versatile route to various 2- and 3-substituted quinoline-4-carboxylic acids. nih.gov The reaction proceeds by the base-catalyzed ring-opening of isatin, followed by condensation with the carbonyl compound and subsequent cyclization to form the quinoline ring. iipseries.org This method has been widely used for the synthesis of numerous 2-phenylquinoline-4-carboxylic acid derivatives. nih.govfrontiersin.orgijcps.org

The table below illustrates the efficiency of a catalyzed Doebner reaction for synthesizing 2-phenylquinoline-4-carboxylic acid.

| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Fe(OTf)₃ | 15 | 3 | 92 |

| Lewis Acid A | 20 | 6 | 85 |

| Brønsted Acid B | 25 | 8 | 78 |

| None | - | 24 | 45 |

Green Chemistry Approaches in Synthetic Design for 2-Methyl-4-phenylquinoline-3-carboxylic Acid

Green chemistry principles are increasingly guiding the design of synthetic routes to minimize environmental impact. The synthesis of this compound and its analogs has been a fertile ground for implementing such approaches, focusing on reducing waste, improving energy efficiency, and using safer materials.

A key green strategy is the use of heterogeneous, recyclable catalysts, particularly magnetic nanoparticles. As discussed, catalysts like Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride offer high efficiency and can be easily removed from the reaction medium with a magnet and reused multiple times. acs.orgresearchgate.net This recyclability drastically reduces catalyst waste, a significant issue in many conventional syntheses.

Furthermore, the development of solvent-free reaction conditions represents a major step forward in green synthesis. dntb.gov.ua The nanoparticle-mediated syntheses of 2-aryl-quinoline-4-carboxylic acids are often performed without any solvent, which eliminates the environmental and health hazards associated with volatile organic compounds (VOCs). nih.gov This approach not only prevents pollution but also simplifies product purification.

Multicomponent reactions (MCRs) like the Doebner and Pfitzinger reactions are inherently green. rsc.org By combining several reactants in a single pot to form a complex product, MCRs exhibit high atom economy, meaning a larger proportion of the atoms from the starting materials are incorporated into the final product. researchgate.net This minimizes the generation of byproducts and waste. The reduction in the number of synthetic steps and the elimination of intermediate isolation and purification processes also lead to significant savings in energy, time, and materials. rsc.org

The following table summarizes how advanced synthetic methodologies for quinoline derivatives align with the principles of green chemistry.

| Synthetic Strategy | Green Chemistry Principle(s) Addressed | Benefits |

|---|---|---|

| Nanoparticle Catalysis | Catalysis, Waste Prevention | High efficiency, catalyst reusability, reduced waste stream. |

| Solvent-Free Reactions | Safer Solvents and Auxiliaries, Pollution Prevention | Eliminates use of hazardous organic solvents, simplifies workup. |

| One-Pot/Multicomponent Reactions | Atom Economy, Design for Energy Efficiency | Maximizes incorporation of reactants into product, reduces steps and energy use. |

Chemical Reactivity and Functionalization of the 2 Methyl 4 Phenylquinoline 3 Carboxylic Acid Scaffold

Strategic Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is the most readily functionalized moiety within the 2-methyl-4-phenylquinoline-3-carboxylic acid structure. Its acidic proton and electrophilic carbonyl carbon are prime targets for a variety of classical organic transformations, including esterification and amidation, which serve as crucial steps for creating libraries of new compounds.

Esterification Reactions for Diverse Ethyl and Methyl Esters

Esterification of this compound is a common strategy to modify its physicochemical properties and to create key intermediates for further synthesis. The reaction typically involves treating the carboxylic acid with an alcohol, such as ethanol (B145695) or methanol (B129727), in the presence of an acid catalyst.

For instance, the synthesis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate can be achieved through a one-pot reaction involving ethyl acetoacetate (B1235776) and (2-aminophenyl)(phenyl)methanone, catalyzed by p-toluene sulfonic acid in refluxing water, affording the product in good yield. nih.govresearchgate.net Similarly, methyl esters are prepared by refluxing the parent carboxylic acid with methanol and a strong acid catalyst like concentrated sulfuric acid. iucr.org These reactions are fundamental for producing precursors for more complex derivatives.

Below is a table summarizing typical esterification reactions:

| Ester Product | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | This compound, Ethanol | Acid catalyst (e.g., H₂SO₄), Reflux | nih.gov |

| Methyl 2-methyl-4-phenylquinoline-3-carboxylate | This compound, Methanol | Concentrated H₂SO₄, Reflux | iucr.org |

Amidation and Hydrazide Formation

The conversion of the carboxylic acid to amides and hydrazides is another pivotal functionalization strategy. Amides are often synthesized by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. nih.gov This two-step process allows for the introduction of a wide variety of amine-containing fragments. nih.govmdpi.com

Alternatively, direct catalytic amidation methods are being developed to improve atom economy and avoid harsh reagents. orgsyn.orgsemanticscholar.orgmdpi.com For example, compounds like 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been synthesized via acid-base coupling reactions, sometimes employing coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). frontiersin.orgsemanticscholar.org

Hydrazide formation is achieved by reacting an ester derivative, such as a methyl or ethyl ester, with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), typically under reflux conditions in a solvent like methanol. frontiersin.orgchemicalbook.comnih.gov This reaction produces 2-methyl-4-phenylquinoline-3-carbohydrazide, a key intermediate for synthesizing other heterocyclic systems like oxadiazoles (B1248032) or for further derivatization. chemicalbook.comderpharmachemica.com

The following table outlines common amidation and hydrazide formation reactions:

| Product Type | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Carboxamide | Carboxylic acid, SOCl₂, Amine | 1. Reflux with SOCl₂ to form acyl chloride. 2. Reaction with amine. | nih.gov |

| Carboxamide | Carboxylic acid, Amine, Coupling agent (e.g., TBTU) | Base (e.g., Et₃N) in a solvent like DCM. | frontiersin.org |

| Carbohydrazide | Ester (e.g., methyl or ethyl ester), Hydrazine hydrate | Reflux in an alcohol solvent (e.g., Methanol). | frontiersin.orgchemicalbook.com |

Modifications at the Quinoline (B57606) Ring System

The quinoline ring, along with its methyl and phenyl substituents, provides further opportunities for structural diversification, although these transformations can be more challenging than derivatization of the carboxylic acid moiety.

Substitutions on the Methyl and Phenyl Groups

The C2-methyl group of the quinoline ring is activated for certain reactions due to its position adjacent to the heterocyclic nitrogen atom. It can undergo oxidation to form the corresponding carboxylic acid or aldehyde. For instance, oxidation of the 2-methyl group to a carboxylic acid group (forming quinoline-2,3-dicarboxylic acid) can be achieved using potent oxidizing agents like nickel peroxide in an aqueous base. tandfonline.comtandfonline.com Under different conditions, the methyl group can be oxidized to an aldehyde, which serves as a versatile handle for further modifications. acs.orgnih.gov

Functionalization of the C4-phenyl group is less common and generally requires harsher conditions associated with electrophilic aromatic substitution. The reactivity of the phenyl ring can be influenced by substituents present on it, which are often introduced during the initial synthesis of the quinoline scaffold itself, for example, by using a substituted acetophenone (B1666503) in a Pfitzinger-type reaction. nih.gov

Formation of Fused Polycyclic Systems and Tetracyclic Quinolines

The quinoline scaffold can be used to construct more complex, fused polycyclic systems. These reactions often involve intramolecular cyclization of derivatives where functional groups have been strategically placed on the quinoline core or its substituents. For example, derivatives of 2-alkynylquinoline-3-carbaldehydes can undergo silver-catalyzed domino hydroarylation/cycloisomerization reactions to afford fused pyranoquinolines. chim.it Similarly, electrophilic iodocyclization of these alkynyl aldehydes using iodine in alcohol can produce iodinated pyrano[4,3-b]quinolines, which can be further functionalized through cross-coupling reactions. chim.it These advanced cyclization strategies lead to the formation of rigid, tetracyclic, and pentacyclic structures.

Reductive and Oxidative Transformations

The quinoline ring itself can undergo both reduction and oxidation. The pyridine (B92270) part of the quinoline system is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like zinc borohydride (B1222165) or hydrosilanes can selectively reduce the nitrogen-containing ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. tandfonline.comuop.edu.pkwikipedia.orgresearchgate.net The specific outcome often depends on the catalyst and reaction conditions employed. tandfonline.compharmaguideline.com

Conversely, the benzene (B151609) portion of the quinoline ring can be cleaved under strong oxidative conditions, such as with alkaline potassium permanganate (B83412) (KMnO₄), while leaving the pyridine ring intact. pharmaguideline.com The C2-methyl group is also a site for oxidation. Treatment of 2-methylquinoline-3-carboxylic acid with nickel peroxide leads to the oxidation of the methyl group to a carboxylic acid, resulting in quinoline-2,3-dicarboxylic acid. tandfonline.comtandfonline.com This transformation highlights the differential reactivity of the various components of the molecule.

Mechanistic Studies of Key Chemical Transformations Involving the this compound Scaffold

The chemical versatility of the this compound scaffold allows for a variety of functionalization reactions. Understanding the underlying mechanisms of these transformations is crucial for reaction optimization and the rational design of novel derivatives. This section delves into the mechanistic pathways of key chemical transformations involving this quinoline derivative, including its synthesis, and the functionalization of its carboxylic acid group and aromatic core. The presented mechanisms are based on established principles in organic chemistry for analogous transformations.

Synthesis via a Proposed Doebner-Type Reaction Mechanism

The synthesis of this compound can be envisioned through a reaction analogous to the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org In the context of the target molecule, a plausible pathway involves the reaction of aniline with ethyl benzoylacetate.

The proposed mechanism can be broken down into several key steps, beginning with the formation of an enamine intermediate. This is followed by a Michael-type addition, cyclization, and subsequent dehydration and aromatization to yield the quinoline core.

Table 1: Proposed Mechanistic Steps for the Synthesis of this compound

| Step | Description | Intermediate(s) |

| 1. Enamine Formation | Aniline reacts with the keto group of ethyl benzoylacetate to form an enamine intermediate. This step is typically acid-catalyzed. | Enamine of ethyl benzoylacetate |

| 2. Michael Addition | A second molecule of aniline attacks the β-carbon of the α,β-unsaturated ester system of the enamine, leading to a Michael adduct. | Michael adduct |

| 3. Intramolecular Cyclization | The newly introduced amino group attacks the ester carbonyl, leading to a cyclic intermediate. | Cyclic hemiaminal-like intermediate |

| 4. Dehydration & Tautomerization | Elimination of water from the cyclic intermediate, followed by tautomerization, leads to the formation of a dihydroquinoline derivative. | Dihydroquinoline intermediate |

| 5. Oxidation/Aromatization | The dihydroquinoline intermediate undergoes oxidation to form the stable aromatic quinoline ring system. This can occur via air oxidation or with the aid of a mild oxidizing agent. | This compound ethyl ester |

| 6. Saponification | The resulting ester is hydrolyzed under basic conditions to yield the final this compound. | Carboxylate salt |

This proposed mechanism is a rationalization based on the well-established Doebner-von Miller and Doebner reactions for quinoline synthesis. wikipedia.orgsynarchive.com

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is a key site for functionalization, allowing for the formation of esters and amides. These transformations typically proceed through nucleophilic acyl substitution mechanisms.

Esterification:

The esterification of this compound, for example with ethanol in the presence of an acid catalyst like sulfuric acid, follows the Fischer esterification mechanism. byjus.commasterorganicchemistry.com

Table 2: Mechanistic Steps for Fischer Esterification

| Step | Description | Intermediate(s) |

| 1. Protonation of Carbonyl | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. | Protonated carboxylic acid |

| 2. Nucleophilic Attack | The alcohol (e.g., ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. | Tetrahedral intermediate |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. | Protonated tetrahedral intermediate |

| 4. Elimination of Water | The protonated hydroxyl group leaves as a water molecule, a good leaving group. | Protonated ester |

| 5. Deprotonation | A base (e.g., water or another alcohol molecule) removes the proton from the carbonyl oxygen to regenerate the catalyst and form the final ester product. | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate |

Amide Formation:

The formation of an amide from this compound requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. This is often achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or by using coupling agents.

Table 3: Mechanistic Steps for Amide Formation via an Acid Chloride Intermediate

| Step | Description | Intermediate(s) |

| 1. Activation of Carboxylic Acid | The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) to form the corresponding acid chloride. | 2-Methyl-4-phenylquinoline-3-carbonyl chloride |

| 2. Nucleophilic Attack | An amine attacks the electrophilic carbonyl carbon of the acid chloride. | Tetrahedral intermediate |

| 3. Elimination of Chloride | The tetrahedral intermediate collapses, and the chloride ion is eliminated as a leaving group. | Protonated amide |

| 4. Deprotonation | A base, often a second equivalent of the amine, removes a proton from the nitrogen to yield the final amide product. | N-substituted-2-methyl-4-phenylquinoline-3-carboxamide |

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation by activating the carboxylic acid in situ. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Quinoline and Phenyl Rings

The quinoline and phenyl rings of the scaffold can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation. The regioselectivity of these reactions is governed by the electronic properties of the heterocyclic ring system and the phenyl substituent.

The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the benzene-type ring of the quinoline is more reactive than the pyridine-type ring. The directing effects of the existing substituents will influence the position of substitution.

Table 4: General Mechanism for Electrophilic Aromatic Substitution

| Step | Description | Intermediate(s) |

| 1. Generation of Electrophile | A strong electrophile (E⁺) is generated from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄ for nitration). | Electrophile (e.g., nitronium ion) |

| 2. Nucleophilic Attack by the Aromatic Ring | The π-electron system of the aromatic ring (either the quinoline or the phenyl ring) attacks the electrophile. | Arenium ion (sigma complex) |

| 3. Deprotonation and Aromatization | A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. | Substituted product |

The precise position of substitution on the this compound scaffold would depend on the specific reaction conditions and the interplay of the directing effects of the methyl, phenyl, and carboxylic acid groups, as well as the inherent reactivity of the quinoline nucleus. byjus.commasterorganicchemistry.com Computational studies would be valuable in predicting the most likely sites of electrophilic attack.

Exploration of Molecular Interactions and Biological Relevance in Vitro and in Silico Studies

Enzyme Inhibition Studies of 2-Methyl-4-phenylquinoline-3-carboxylic Acid Derivatives

Derivatives of the this compound core structure have been synthesized and evaluated for their inhibitory activity against a range of enzymes implicated in various disease processes. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation, and their inhibition has emerged as a significant strategy in cancer therapy. nih.govfrontiersin.orgfrontiersin.orgnih.gov The 2-substituted phenylquinoline-4-carboxylic acid structure has been utilized as a "cap" group in the design of novel HDAC inhibitors. nih.govfrontiersin.orgfrontiersin.orgnih.govresearchgate.net

In one study, a series of derivatives were synthesized with either hydroxamic acid or hydrazide as the zinc-binding group (ZBG). nih.govfrontiersin.orgfrontiersin.org A key finding was the identification of compound D28, which demonstrated selectivity for HDAC3 with an IC50 value of 24.45 µM, while showing no significant inhibition of HDAC1, HDAC2, or HDAC6. nih.govfrontiersin.orgfrontiersin.org Further modification of D28 by replacing the hydroxamic acid with a hydrazide group led to compound D29, which exhibited remarkably improved potency and selectivity for HDAC3 (IC50 = 0.477 µM). nih.govfrontiersin.orgfrontiersin.org This highlights that the hydrazide ZBG can confer high potency and HDAC3 selectivity. nih.govfrontiersin.orgfrontiersin.org The selectivity of these compounds for class I HDACs (HDAC1, 2, and 3) over the class II enzyme HDAC6 was a notable feature. frontiersin.org Selective inhibition of HDAC3, in particular, is considered a promising avenue for cancer treatment due to its specific roles in tumorigenesis. nih.govfrontiersin.org

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

|---|---|---|---|---|

| D28 | >1000 | >1000 | 24.45 | >1000 |

| D29 | 32.59 | 183.5 | 0.477 | >1000 |

Data sourced from research on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors. nih.govfrontiersin.org

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and selective COX-2 inhibitors are used as anti-inflammatory drugs. Research has been conducted on 4-carboxyl quinoline (B57606) derivatives bearing a methylsulfonyl COX-2 pharmacophore on the C-2 phenyl ring. researchgate.net One of the most potent and highly selective compounds identified was 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (compound 9e). researchgate.net This derivative exhibited a COX-2 IC50 value of 0.043 µM and a selectivity index greater than 513, making it more potent and selective than the reference drug celecoxib (COX-2 IC50 = 0.060 µM; SI = 405). researchgate.net Molecular modeling suggested that the methylsulfonyl group on the C-2 phenyl ring plays a key role in its selective binding to the COX-2 active site. researchgate.net

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune disease therapies. nih.govbohrium.com The 4-quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibition, with structural similarities to the established inhibitor brequinar. nih.gov The carboxylate group is crucial for activity, forming key interactions within the enzyme's binding pocket. nih.gov Structure-guided design has led to the development of potent quinoline-based analogues. osti.gov For instance, a derivative with a 2-chloropyridin-3-yl group at the 4'-phenyl position showed high DHODH inhibition with an IC50 of 32.7 nM. researchgate.net Optimization efforts have focused on modifying substituents on the quinoline and phenyl rings to enhance potency and pharmacokinetic properties, leading to compounds with significant oral bioavailability. osti.gov

The versatility of the quinoline carboxylic acid scaffold is evident in its activity against a diverse range of other enzymes.

Bacterial DNA Gyrase: As members of the quinolone class of antibiotics, these compounds are known to target bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Quinolones act by stabilizing the complex between the gyrase and DNA, which leads to double-stranded breaks in the bacterial chromosome and subsequent cell death. nih.gov Studies on related structures, such as 4-hydroxy-2-quinolone-3-carboxamides, have identified potent inhibitors of the DNA gyrase B subunit (GyrB), with IC50 values as low as 0.28 µM (compound f14). univie.ac.at

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes, as its inhibition slows the absorption of glucose from the gut. Various quinoline derivatives have shown potent α-glucosidase inhibitory activity. researchgate.netnih.govmdpi.commdpi.com For example, quinoline–oxadiazole Schiff base derivatives have been reported with IC50 values ranging from 2.60 to 102.12 µM, comparing favorably to the standard drug acarbose (IC50 = 38.25 µM). nih.gov In another study, a quinoline hybrid (compound 4i) exhibited an IC50 of 15.85 µM, stronger than acarbose (IC50 = 17.85 µM). mdpi.com

α-Amylase: Similar to α-glucosidase, α-amylase is also a target for diabetes treatment. It is responsible for breaking down complex carbohydrates into simpler sugars. Thiadiazole quinoline derivatives have been synthesized and found to be outstanding α-amylase inhibitors, with some compounds showing IC50 values in the nanomolar range (e.g., 0.002 µM), which is significantly more potent than the standard, acarbose (IC50 = 53.02 µM). nih.gov

| Enzyme Target | Representative Compound | Inhibitory Activity (IC50) | Reference Drug (IC50) |

|---|---|---|---|

| COX-2 | Compound 9e | 0.043 µM | Celecoxib (0.060 µM) |

| DHODH | 2-chloropyridin-3-yl derivative | 32.7 nM | N/A |

| DNA Gyrase B | Compound f14 | 0.28 µM | N/A |

| α-Glucosidase | Compound 4i | 15.85 µM | Acarbose (17.85 µM) |

| α-Amylase | Thiadiazole quinoline analog | As low as 0.002 µM | Acarbose (53.02 µM) |

Data compiled from various studies on quinoline carboxylic acid derivatives. researchgate.netresearchgate.netunivie.ac.atmdpi.comnih.gov

In Vitro Studies of Anti-proliferative Mechanisms in Research Models

Beyond direct enzyme inhibition, derivatives of this compound have been investigated for their effects on cancer cell proliferation, focusing on their ability to modulate the cell cycle and induce programmed cell death (apoptosis).

The anti-proliferative effects of these compounds are often linked to their primary mechanism of action, such as HDAC inhibition. For example, the HDAC3-selective inhibitor D28 was studied in the K562 human leukemia cell line. nih.govfrontiersin.orgnih.gov Treatment with D28 was found to induce cell cycle arrest at the G2/M phase in a dose-dependent manner. nih.govfrontiersin.orgnih.gov At concentrations of 1 µM and 2 µM, D28 increased the proportion of cells in the G2/M phase from a baseline of 3.44% to 5.95% and 32.57%, respectively. nih.gov

In addition to halting cell cycle progression, D28 was also shown to effectively promote apoptosis. nih.govfrontiersin.orgnih.gov Compared to a control group with an apoptotic rate of 1.14%, treatment with D28 at 1 µM, 2 µM, and 4 µM increased the apoptotic cell proportions to 10.10%, 15.53%, and 27.92%, respectively. nih.gov These findings indicate that the anti-proliferative effects of this 2-phenylquinoline-4-carboxylic acid derivative are mediated through the dual mechanisms of inducing G2/M cell cycle arrest and promoting apoptosis. nih.govfrontiersin.orgnih.gov

Growth Inhibition in Select Cancer Cell Lines and Cellular Systems

Derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have been investigated as potential anticancer agents, notably as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression often dysregulated in cancer. nih.govfrontiersin.org Studies on this class of compounds reveal antiproliferative activity against various cancer cell lines.

One study explored a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives for HDAC inhibition and anticancer effects. nih.gov While the direct subject of this article, this compound, was not the primary focus, the research provided key insights into the role of substitutions. For instance, a derivative featuring a phenyl group at the 4-position of the 2-phenyl ring (D28) showed potent in vitro anticancer activity and selectivity for the HDAC3 isoform. nih.govfrontiersin.org This compound was particularly effective against hematologic cancer cell lines, including K562 (chronic myelogenous leukemia), U266 (multiple myeloma), and U937 (histiocytic lymphoma). nih.gov Mechanistic studies on the K562 cell line indicated that the anticancer effects of this scaffold involve the induction of G2/M cell cycle arrest and the promotion of apoptosis. nih.govfrontiersin.org

Conversely, the same study noted that the introduction of a methyl group onto the 2-phenyl ring generally reduced the HDAC inhibitory potency. nih.gov This suggests that while the core 2-phenylquinoline-4-carboxylic acid structure is a promising starting point for anticancer drug development, specific substitutions are critical for optimizing activity.

Other related research on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified compounds with selective inhibitory activity against SIRT3, another class of deacetylases. researchgate.netfrontiersin.org These compounds demonstrated potent growth inhibition against MLL-rearranged (MLLr) leukemic cell lines, acting through the induction of G0/G1 phase cell cycle arrest and cellular differentiation. researchgate.netfrontiersin.org

| Compound Class | Target | Affected Cancer Cell Lines | Reported Cellular Mechanism |

|---|---|---|---|

| 2-Substituted phenylquinoline-4-carboxylic acids | HDAC3 | K562, U266, U937 | G2/M cell cycle arrest, Apoptosis induction |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids | SIRT3 | MLLr leukemic cell lines | G0/G1 cell cycle arrest, Cell differentiation |

Mechanistic Investigations of Antimicrobial, Antimalarial, and Antileishmanial Activity

The quinoline core is historically significant in the development of anti-infective agents, and derivatives of 2-phenylquinoline-4-carboxylic acid have been evaluated for a range of antimicrobial activities.

Antimicrobial Activity: Research into 2-phenyl-quinoline-4-carboxylic acid derivatives has demonstrated their potential as antibacterial agents. nih.gov A study evaluating a series of these compounds reported activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net The findings indicated that structural modifications to the parent compound, 2-phenyl-quinoline-4-carboxylic acid, could enhance antibacterial efficacy. nih.gov For example, specific amide derivatives showed significant inhibition, with one compound displaying a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus and another an MIC of 128 μg/mL against E. coli. nih.govresearchgate.net The mechanism for related quinolone compounds often involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. semanticscholar.org

Antimalarial Activity: While the quinoline scaffold is foundational to many antimalarial drugs, research on 2-phenylquinoline-4-carboxylic acid itself for this purpose is limited. Studies have more frequently focused on derivatives such as 4-oxo-3-carboxyl quinolones and 2,3,8-trisubstituted quinolines. nih.govnih.gov One study on 4-oxo-3-carboxyl quinolones found that a carboxyl ester at the 3-position was crucial for potent antimalarial activity, whereas converting this group to a carboxylic acid or an amide completely abolished its effectiveness against Plasmodium falciparum strains. nih.gov This highlights the sensitive dependence of antimalarial action on the specific functional groups attached to the quinoline core.

Antileishmanial Activity: Quinoline-4-carboxylic acids have shown notable promise as antileishmanial agents. nih.govsemanticscholar.org Leishmaniasis is a parasitic disease for which new treatments are urgently needed due to drug toxicity and resistance. semanticscholar.orgresearchgate.net In a study that synthesized and screened fifteen different quinoline-4-carboxylic acids against Leishmania donovani promastigotes, the compound 2-methylquinoline-4-carboxylic acid (Q1) was identified as the most active derivative based on its IC50 value. semanticscholar.orgresearchgate.net Further computational studies using inverse virtual screening have suggested that a putative target for 2-aryl-quinoline-4-carboxylic acid derivatives is the Leishmania major N-myristoyltransferase (LmNMT), an enzyme crucial for parasite viability. nih.gov This in silico finding points to a potential mechanism of action for this class of compounds. nih.gov

| Activity Type | Organism/Target | Key Findings |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Derivatives show moderate to good activity; structural modifications enhance potency. |

| Antimalarial | P. falciparum | Activity is highly sensitive to the functional group at the 3-position in related structures. |

| Antileishmanial | L. donovani, L. major | 2-methylquinoline-4-carboxylic acid is highly active; LmNMT identified as a potential target. |

Receptor Binding and Agonist/Antagonist Research (e.g., Neurokinin-3 Receptor Antagonists)

The 2-phenylquinoline scaffold has been successfully utilized as a template for developing potent and selective antagonists for tachykinin receptors, particularly the human neurokinin-3 receptor (hNK-3R). nih.govacs.org The NK-3 receptor is involved in regulating body temperature and is a target for non-hormonal treatments of menopausal vasomotor symptoms like hot flashes. clevelandclinic.org

Research has described a stepwise chemical modification approach starting from the 2-phenylquinoline core to develop compounds that can selectively bind to and block NK-3 and NK-2 receptors. nih.govacs.org Although these studies focused on carboxamide derivatives rather than the carboxylic acid, they established the importance of the 2-phenylquinoline nucleus for receptor affinity. By introducing various amine-containing side chains at the 3-position, researchers were able to modulate the binding affinity and selectivity. For example, compound SB-400238, a 2-phenylquinoline-4-carboxamide (B4668241) derivative, emerged as a potent antagonist with high affinity for both hNK-3R (Ki = 0.8 nM) and hNK-2R (Ki = 0.8 nM). nih.govacs.org Further modifications led to the development of SB-414240, the first hNK-2R-selective antagonist from this chemical class. nih.govacs.org These findings demonstrate that the 2-phenylquinoline framework is a versatile platform for designing receptor antagonists, where specific functionalization at the 3- and 4-positions dictates the interaction with and selectivity for targets like the NK-3 receptor. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into effective therapeutic agents. For the 2-phenylquinoline-4-carboxylic acid scaffold, SAR analyses have provided key principles for designing derivatives with enhanced biological activity.

Anticancer Activity: For HDAC inhibition, substitutions on the 2-phenyl ring are critical. While adding a phenyl group at the 4-position of the 2-phenyl ring enhanced activity, the introduction of smaller groups like methyl or methoxy was found to reduce inhibitory potency. nih.gov For a related series of quinazoline-4-carboxylic acid inhibitors, research confirmed that a free carboxylic acid group at the C4 position is essential for activity, as its esterification led to a significant drop in potency. mdpi.com

Antimicrobial Activity: In the context of antibacterial agents, SAR studies of 2-phenyl-quinoline-4-carboxylic acid derivatives showed that introducing basic groups can favorably regulate physicochemical properties and biological potency. mdpi.com For a series of amide derivatives, the length and nature of the side chain on the 2-phenyl group significantly influenced antibacterial activity, with rigid cyclic amino groups favoring activity against Gram-positive bacteria. nih.gov

Antimalarial Activity: For the related 4-oxo-3-carboxyl quinolone scaffold, the C3 position is highly sensitive. Replacement of a 3-carboxyl ester with a 3-carboxylic acid group abolished antimalarial activity. nih.gov Furthermore, substitutions on the C2-phenyl ring had a pronounced effect: meta-substitutions generally increased potency, para-substitutions led to a decrease in potency, and ortho-substitutions resulted in a complete loss of activity. nih.gov

Receptor Antagonism: In the development of NK-3 receptor antagonists, the 2-phenylquinoline-4-carboxamide scaffold proved highly adaptable. nih.gov Introducing amine-containing side chains at the 3-position was a successful strategy to modulate receptor affinity and selectivity between NK-2 and NK-3 receptors. nih.govacs.org Additional modifications, such as adding a fluorine atom at the 8-position, were necessary to minimize off-target effects and improve metabolic stability. nih.gov A study on quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase also identified three critical regions for activity: a bulky hydrophobic substituent at the C2 position, a strict requirement for the carboxylic acid at the C4 position, and appropriate substitutions on the benzo portion of the quinoline ring. nih.gov

Computational and Theoretical Investigations of 2 Methyl 4 Phenylquinoline 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Methyl-4-phenylquinoline-3-carboxylic acid. These calculations provide a detailed picture of the molecule's electronic structure, which governs its stability, reactivity, and spectroscopic characteristics.

DFT studies on quinoline (B57606) derivatives are used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles with high accuracy. For instance, studies on the closely related ethyl 2-methyl-4-phenylquinoline-3-carboxylate have shown that the quinoline ring system is essentially planar, with the phenyl ring oriented at a significant dihedral angle. nih.gov Such calculations for this compound would similarly define its three-dimensional conformation, including the orientation of the phenyl and carboxylic acid groups relative to the quinoline core.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

Table 1: Representative Data from DFT Calculations on Quinoline Derivatives

| Parameter | Description | Typical Insights |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. | Reveals steric hindrance and conformational preferences. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Identifies regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Identifies regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov |

| Vibrational Frequencies | Predicts infrared and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. researchgate.net |

By mapping the Molecular Electrostatic Potential (MEP), researchers can visualize the electrophilic and nucleophilic regions of this compound. The negative potential regions, typically around the oxygen atoms of the carboxylic acid and the nitrogen of the quinoline ring, indicate sites prone to electrophilic attack. Conversely, positive potential regions highlight areas susceptible to nucleophilic attack. nih.gov These computational insights are invaluable for predicting the molecule's reactivity in various chemical environments.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. These methods are central to drug discovery and development.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a vast number of possible conformations and scoring them based on their binding affinity. For derivatives of 2-phenylquinoline-4-carboxylic acid, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For example, these compounds have been docked against histone deacetylases (HDACs) to explore their potential as anticancer agents. nih.govfrontiersin.orgfrontiersin.org Such studies on this compound would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with amino acid residues in the target's active site. researchgate.net

Following docking, molecular dynamics simulations can be employed to study the stability and dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological system by allowing atoms to move and fluctuate, offering insights into the conformational changes that may occur upon ligand binding. plos.org This can confirm the stability of the binding pose predicted by docking and provide a more accurate estimation of binding free energy.

Table 2: Key Parameters from Molecular Docking and Dynamics Studies

| Technique | Parameter | Description | Significance |

|---|---|---|---|

| Molecular Docking | Binding Affinity / Docking Score (kcal/mol) | An estimate of the binding free energy between the ligand and the target. | A lower score generally indicates a stronger, more favorable interaction. plos.org |

| Molecular Docking | Binding Pose | The predicted 3D orientation of the ligand within the target's active site. | Reveals specific interactions (e.g., hydrogen bonds) with key residues. |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time. | Indicates the structural stability of the ligand-protein complex. |

| Molecular Dynamics | Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. | Highlights flexible or rigid regions of the protein upon ligand binding. |

These simulations are crucial for understanding how modifications to the this compound scaffold might enhance binding affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying the physicochemical properties or structural features (known as molecular descriptors) that influence activity, QSAR models can be used to predict the potency of new, untested compounds.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Compilation: Assembling a group of molecules with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While specific QSAR models for this compound are not extensively documented, studies on other quinoline derivatives have successfully used this approach. nih.govnih.gov These models have demonstrated the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties in determining the biological activity of quinoline-based compounds. A reliable QSAR model for this specific scaffold would enable the virtual screening of large compound libraries and guide the synthesis of new derivatives with potentially improved activity. frontiersin.org

In Silico Predictions of Molecular Behavior Relevant to Research Design

Beyond predicting target interactions and biological activity, computational methods are widely used to forecast a molecule's pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These in silico predictions are vital in the early stages of research to identify compounds with favorable drug-like properties and to flag potential liabilities before committing to costly and time-consuming synthesis and experimental testing. dergipark.org.tr

For this compound, in silico tools can predict a range of important properties. For instance, predictions based on Lipinski's Rule of Five can assess its potential for oral bioavailability. Other models can estimate properties like aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity.

Integrated in silico workflows, which combine target identification, docking, and ADMET prediction, are increasingly common. Studies on 2-aryl-quinoline-4-carboxylic acid derivatives have used such approaches to identify putative biological targets and simultaneously evaluate their pharmacokinetic profiles, supporting their potential for further development. nih.gov These predictions provide a holistic view of the molecule's potential behavior in a biological system, guiding research design and helping to prioritize the most promising candidates for further investigation.

Table 3: Common In Silico Predictions for Research Design

| Property Predicted | Relevance in Research Design |

|---|---|

| Lipinski's Rule of Five | Assesses "drug-likeness" and the likelihood of oral bioavailability. |

| Aqueous Solubility | Crucial for absorption and formulation. |

| Blood-Brain Barrier (BBB) Penetration | Important for drugs targeting the central nervous system. |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. |

| Human Oral Absorption | Estimates the percentage of the drug absorbed after oral administration. |

| Toxicity Risks (e.g., hERG inhibition, mutagenicity) | Flags potential safety concerns early in the research process. |

Analytical and Spectroscopic Characterization in Research of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, HRMS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of quinoline (B57606) derivatives. researchgate.net Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework.

¹H-NMR (Proton NMR) spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H-NMR spectrum of a 2-methyl-4-phenylquinoline-3-carboxylic acid derivative, the proton of the carboxylic acid group (-COOH) is highly deshielded and appears as a broad singlet far downfield, often between 10 and 14 ppm, particularly in a solvent like DMSO-d₆. princeton.edunih.govfrontiersin.org The protons on the quinoline and phenyl rings resonate in the aromatic region, typically between 7.0 and 8.7 ppm. nih.govfrontiersin.org The methyl group (-CH₃) at the 2-position, being attached to the quinoline ring, typically appears as a sharp singlet in the upfield region.

¹³C-NMR (Carbon-13 NMR) spectroscopy provides information about the different carbon atoms in the molecule. The carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, generally between 165 and 190 ppm. oregonstate.edu The aromatic carbons of the quinoline and phenyl rings produce a cluster of signals between approximately 115 and 155 ppm. oregonstate.edu The carbon of the methyl group is found in the upfield region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) is frequently used in conjunction with NMR to confirm the elemental composition. researchgate.net HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the compound's molecular formula with high confidence. nih.govfrontiersin.org

The following table summarizes representative NMR and HRMS data for several 2-phenylquinoline-4-carboxylic acid analogs, illustrating the characteristic chemical shifts and mass-to-charge ratios observed for this class of compounds.

| Compound | ¹H-NMR Data (400 MHz, DMSO-d₆) δ (ppm) | HRMS [M+H]⁺ |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 14.07 (s, 1H), 8.65 (d, J=8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J=8.0 Hz, 2H), 8.18 (d, J=8.4 Hz, 1H), 7.87 (s, 1H), 7.82–7.67 (m, 3H) nih.govfrontiersin.org | Calc: 327.99285, Found: 327.99585 nih.govfrontiersin.org |

| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 8.66 (d, J=8.5 Hz, 1H), 8.48 (s, 1H), 8.35 (d, J=8.2 Hz, 2H), 8.18 (d, J=8.4 Hz, 1H), 7.88 (t, J=7.6 Hz, 1H), 7.73 (t, J=7.6 Hz, 1H), 7.64 (d, J=8.2 Hz, 2H) nih.gov | Calc: 284.04336, Found: 284.04630 nih.gov |

| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 13.97 (s, 1H), 8.62 (d, J=8.5 Hz, 1H), 8.41 (s, 1H), 8.28 (d, J=8.5 Hz, 2H), 8.12 (d, J=8.4 Hz, 1H), 7.83 (t, J=7.6 Hz, 1H), 7.66 (t, J=7.6 Hz, 1H), 7.13 (d, J=8.5 Hz, 2H), 3.85 (d, J=7.7 Hz, 3H) nih.govfrontiersin.org | Calc: 280.09290, Found: 280.09592 nih.govfrontiersin.org |

| 2-(m-Tolyl)quinoline-4-carboxylic acid | 14.00 (s, 1H), 8.65 (d, J=8.6 Hz, 1H), 8.45 (s, 1H), 8.21–8.05 (m, 3H), 7.86 (t, J=7.5 Hz, 1H), 7.71 (t, J=7.6 Hz, 1H), 7.47 (t, J=7.5 Hz, 1H), 7.36 (d, J=7.6 Hz, 1H), 2.46 (s, 3H) frontiersin.org | Calc: 264.09798, Found: 264.10056 frontiersin.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by several key absorption bands. The most prominent is a very broad O-H stretching band from the carboxylic acid group, which typically appears in the range of 3300-2500 cm⁻¹. libretexts.org The C=O (carbonyl) stretching vibration of the carboxylic acid results in a strong, sharp absorption band between 1760-1690 cm⁻¹. libretexts.org Additionally, a C-O stretching band is expected between 1320-1210 cm⁻¹. libretexts.org The aromatic rings (quinoline and phenyl) give rise to C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

The table below lists the characteristic IR absorption frequencies for the key functional groups in the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch (broad) | 3300 - 2500 libretexts.org |

| Aromatic C-H | Stretch | 3100 - 3000 libretexts.org |

| Aliphatic C-H (Methyl) | Stretch | 2960 - 2850 libretexts.org |

| Carboxylic Acid (C=O) | Stretch (strong) | 1760 - 1690 libretexts.org |

| Aromatic C=C | Stretch | ~1600 - 1450 |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 libretexts.org |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) or, more commonly in modern electrospray ionization (ESI) techniques, the protonated molecular ion ([M+H]⁺), would be observed, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise mass measurement, which is used to deduce the molecular formula. frontiersin.org For example, the calculated mass for the protonated molecule C₁₇H₁₃NO₂ ([M+H]⁺) is 264.0974. An experimental HRMS value that matches this calculated value to within a few parts per million provides unambiguous confirmation of the elemental composition. nih.govfrontiersin.org This technique is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles.

For a closely related compound, ethyl 2-methyl-4-phenylquinoline-3-carboxylate, X-ray analysis showed that the quinoline ring system is nearly planar. nih.gov The phenyl ring at the 4-position is significantly twisted with respect to the quinoline plane, with a reported dihedral angle of 80.44 (4)°. nih.gov In the crystal structure of this ester, molecules are linked into centrosymmetric dimers through intermolecular C-H···O interactions. nih.gov Similar studies on other 2-phenylquinoline-4-carboxylic acid derivatives show variations in the dihedral angle between the phenyl and quinoline rings, which can be influenced by substituents and crystal packing forces. researchgate.netresearchgate.net

The table below presents crystallographic data for the ethyl ester of the title compound, which illustrates the type of detailed structural information obtained from this method.

| Parameter | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate nih.gov |

|---|---|

| Formula | C₁₉H₁₇NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.0282 (10) |

| b (Å) | 9.362 (1) |

| c (Å) | 10.7258 (10) |

| α (°) | 69.765 (8) |

| β (°) | 66.733 (8) |

| γ (°) | 70.605 (8) |

| Volume (ų) | 761.08 (15) |

| Dihedral Angle (Quinoline/Phenyl) | 80.44 (4)° |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to qualitatively check for the presence of starting materials and the formation of products during a chemical reaction. nih.gov The compound is spotted on a silica (B1680970) gel plate, which is then developed with an appropriate solvent system (mobile phase). The retention factor (Rƒ) value is dependent on the polarity of the compound and the solvent system used. For carboxylic acids, which can be quite polar, solvent mixtures often include a small amount of acetic or formic acid to ensure sharp, well-defined spots by suppressing the ionization of the acid. reddit.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for the quantitative determination of purity. mdpi.com A solution of the compound is injected into a column packed with a stationary phase (commonly C18), and a liquid mobile phase is pumped through. The detector response is proportional to the concentration of the compound. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Research articles often report purity levels greater than 95% as confirmed by HPLC. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a classical method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned molecular formula, thereby verifying the compound's elemental composition. For C₁₇H₁₃NO₂, the theoretical composition is approximately 77.55% Carbon, 4.98% Hydrogen, and 5.32% Nitrogen. This technique complements HRMS in confirming the identity and purity of a synthesized compound.

Applications and Future Research Directions of 2 Methyl 4 Phenylquinoline 3 Carboxylic Acid in Chemical Science

Role as Building Blocks in Organic Synthesis

The quinoline (B57606) ring is a key motif in medicinal chemistry, and its derivatives are recognized as versatile synthons for creating biologically significant compounds. researchgate.netresearchgate.net The structure of 2-Methyl-4-phenylquinoline-3-carboxylic acid is particularly well-suited for this role. The carboxylic acid group at the 3-position provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

The easy functionalization of various positions on the quinoline ring makes it an attractive synthetic building block for the design and synthesis of new molecules. researchgate.net For instance, derivatives of the isomeric 2-phenyl-quinoline-4-carboxylic acid serve as versatile intermediates for poly-substituted quinoline compounds. nih.gov This adaptability allows chemists to systematically modify the core structure to fine-tune its physicochemical and biological properties. The presence of the methyl and phenyl groups further allows for modifications through reactions targeting these substituents, expanding its synthetic utility.

Ligand Design in Coordination Chemistry

Aromatic carboxylic acids and nitrogen-containing heterocycles are excellent building blocks for the creation of coordination polymers and metal-organic frameworks (MOFs). kashanu.ac.irmdpi.com The this compound molecule possesses both a nitrogen atom within the quinoline ring and a carboxylate group, making it an ideal candidate for a multidentate N,O-donor ligand. researchgate.net

These donor sites can coordinate with metal ions to form stable complexes with diverse structural features. kashanu.ac.ir The combination of a predictable N-donor from the rigid quinoline backbone and a flexible carboxylate group offers a strategic advantage in designing novel supramolecular architectures. kashanu.ac.ir This dual functionality can lead to the formation of one-, two-, or three-dimensional frameworks with potential applications in catalysis, gas storage, and separation. kashanu.ac.ir The design of such ligands is a cornerstone of coordination chemistry, enabling the construction of materials with tunable properties. uni-wuerzburg.de

Precursors for Advanced Material Science (e.g., dyes, pigments, specialized chemical intermediates)

The extended aromatic system of the 4-phenylquinoline (B1297854) core suggests that this compound and its derivatives may possess interesting photophysical properties. Compounds with such chromophoric structures are often investigated as precursors for dyes, pigments, and other functional materials. The ability to modify the core structure through the carboxylic acid handle allows for the tuning of its electronic properties, which could influence its color, fluorescence, and other optical characteristics.

While direct studies on this specific molecule are limited, related quinoline derivatives have found applications in this area. For example, the isomeric 2-phenylquinoline-4-carboxylic acid is known to be an intermediate in the production of dyes and pigments. This highlights the potential of the broader class of phenylquinoline carboxylic acids as valuable chemical intermediates for the materials science industry.

Prospects in Exploratory Drug Discovery Beyond Clinical Trials (focused on molecular mechanisms)

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurring presence in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com Although this compound itself has not been extensively profiled, numerous studies on its isomers and related derivatives provide a strong rationale for its investigation in drug discovery.

Anticancer Activity: Derivatives of the isomeric 2-phenylquinoline-4-carboxylic acid have been identified as potent and selective inhibitors of histone deacetylases (HDACs), particularly HDAC3. nih.govfrontiersin.orgfrontiersin.org

Molecular Mechanism: Inhibition of HDACs is a validated strategy in cancer therapy. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. nih.govfrontiersin.org By inhibiting HDACs, these quinoline derivatives can alter the expression of genes involved in cell cycle control and apoptosis. nih.govfrontiersin.org

Cellular Effects: Studies on these related compounds have shown they can induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines, which are key mechanisms for their anticancer effects. nih.govfrontiersin.org The presence of the "magic methyl" group can also profoundly influence pharmacokinetic and pharmacodynamic properties in drug candidates. mdpi.com

Antimicrobial Activity: Various quinoline carboxylic acid derivatives have demonstrated significant antibacterial activity. nih.gov

Molecular Mechanism: A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase II. acs.org These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. acs.org

Observed Activity: Derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown good activity against Gram-positive bacteria like Staphylococcus aureus. nih.govmdpi.com

The table below summarizes key findings from research on compounds structurally related to this compound, illustrating the potential molecular targets and mechanisms that could be relevant for the title compound.

| Compound Class | Molecular Target/Mechanism | Potential Therapeutic Application |

| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase (HDAC) Inhibition; Induction of G2/M cell cycle arrest and apoptosis nih.govfrontiersin.org | Anticancer nih.govfrontiersin.org |

| Quinoline derivatives | DNA Gyrase / Topoisomerase II Inhibition acs.org | Antibacterial acs.org |

| Quinoline-3-carboxylic acid derivatives | Protein Kinase CK2 Inhibition nih.gov | Anticancer, Anti-inflammatory |

| Various quinoline carboxylic acids | Chelation of divalent metals; Antiproliferative activity against various cancer cell lines (MCF7, HELA) researchgate.netnih.gov | Anticancer, Anti-inflammatory researchgate.netnih.gov |

This table presents data from related compounds to suggest potential research avenues for this compound.

Emerging Methodologies and Interdisciplinary Research Avenues

Future research on this compound will likely benefit from emerging synthetic methodologies and interdisciplinary approaches. The development of novel palladium-catalyzed one-pot reactions, for example, offers efficient strategies for the modular and rapid assembly of complex substituted heterocyclic acids, which could be applied to this class of compounds. acs.org

Interdisciplinary research combining computational chemistry with synthetic organic chemistry will be crucial. Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of newly designed derivatives and elucidate their binding modes with targets like HDACs or DNA gyrase. researchgate.netsustech.edu This in-silico screening can guide the synthesis of compounds with optimized activity and drug-like properties.